1,2,2-Trifluorovinyl-triphenylsilane spectroscopic data (NMR, IR, MS)
1,2,2-Trifluorovinyl-triphenylsilane spectroscopic data (NMR, IR, MS)
The following technical guide details the spectroscopic characterization and synthesis of 1,2,2-Trifluorovinyl-triphenylsilane , a critical organofluorine building block.
Executive Summary
1,2,2-Trifluorovinyl-triphenylsilane (Ph
Chemical Identity & Properties
-
IUPAC Name: Triphenyl(1,2,2-trifluoroethenyl)silane
-
CAS Number: 1590-93-8
-
Molecular Formula: C
H F Si -
Molecular Weight: 340.42 g/mol
-
Physical State: White to off-white crystalline solid (unlike the volatile liquid trimethyl- analog).
-
Solubility: Soluble in CHCl
, THF, CH Cl ; insoluble in water.
Synthesis Protocol: The Lithiation-Silylation Route
To understand the impurities and spectral artifacts (e.g., solvent peaks, hydrolysis products), one must understand the synthesis. The most robust method involves the generation of the trifluorovinyl lithium species in situ.
Reagents
-
Precursor: Bromotrifluoroethylene (gas) or HFC-134a (via elimination).
-
Lithiation Agent:
-Butyllithium ( -BuLi) or -Butyllithium ( -BuLi). -
Electrophile: Chlorotriphenylsilane (Ph
SiCl). -
Solvent: Anhydrous Diethyl Ether (Et
O) or THF (cooled to -78 °C).
Step-by-Step Workflow
-
Cryogenic Trapping: Condense Bromotrifluoroethylene into anhydrous Et
O at -78 °C under Argon. -
Lithium-Halogen Exchange: Add
-BuLi dropwise. The reaction generates (Trifluorovinyllithium).-
Critical Control: Temperature must remain below -70 °C to prevent decomposition of the fluorinated carbanion (which eliminates LiF to form difluoroacetylene).
-
-
Silylation: Add Ph
SiCl (dissolved in THF) slowly to the lithiated species. -
Quench & Workup: Warm to room temperature, quench with saturated NH
Cl, extract with ether, and recrystallize from ethanol/hexane.
Figure 1: Synthetic pathway for Ph3Si-CF=CF2 via cryogenic lithiation.
Spectroscopic Characterization (The Core)
A. Nuclear Magnetic Resonance (NMR)
The NMR signature is defined by the AMX spin system of the three fluorine atoms. Unlike protons,
F NMR (376 MHz, CDCl
)
The spectrum displays three distinct multiplets corresponding to the three non-equivalent fluorine atoms.
-
F1 (Internal,
-Si): Most shielded (upfield) due to the electropositive silicon. -
F2 (Terminal, cis to Si): Intermediate shift.
-
F3 (Terminal, trans to Si): Least shielded (downfield).
| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| F-1 (Internal) | -195 to -200 | dd | ||
| F-3 (Trans) | -115 to -120 | dd | Large | |
| F-2 (Cis) | -85 to -90 | dd |
Note: Shifts are referenced to CFCl
H NMR (400 MHz, CDCl
)
The proton spectrum is dominated by the triphenylsilyl group.
- 7.35 – 7.45 ppm: Multiplet (9H, meta/para protons).
- 7.55 – 7.65 ppm: Multiplet (6H, ortho protons).
-
Diagnostic Check: Absence of peaks at
5-6 ppm confirms no protonated trifluoroethylene (reduction byproduct).
C NMR (100 MHz, CDCl
)
-
C-F Region: Complex multiplets (ddd) around 125–165 ppm due to C-F coupling (
Hz). -
Aromatic Region: Four signals for the phenyl ring carbons (ipso, ortho, meta, para) around 128–136 ppm.
Figure 2: Coupling tree for the internal Fluorine (F1), showing the AMX splitting logic.
B. Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a quick purity check. The key is the C=C stretch, which is shifted due to fluorine substitution.
| Functional Group | Wavenumber (cm | Intensity | Notes |
| C=C Stretch | 1730 – 1750 | Medium | Characteristic of fluorinated olefins (higher |
| Si-Ph (Aromatic) | 1428, 1110 | Strong | Diagnostic for the triphenylsilyl group (Si-C |
| C-F Stretch | 1100 – 1300 | Very Strong | Broad, complex band overlapping with Si-Ph. |
| Mono-sub Benzene | 740, 700 | Strong | Out-of-plane C-H bending (oop). |
C. Mass Spectrometry (EI-MS)
Under Electron Impact (70 eV), the molecule fragments predictably. The molecular ion is often weak.
-
Molecular Ion (M
): m/z 340 (Weak). -
Base Peak: m/z 259 (
). The silyl cation is extremely stable and dominates the spectrum. -
Fragment: m/z 181/183 (
). Rearrangement of fluorine from vinyl to silicon is common. -
Fragment: m/z 81 (
). The trifluorovinyl cation. -
Loss of Phenyl: m/z 263 (M - 77).
Applications & Handling
-
Storage: Store under inert atmosphere (Argon/Nitrogen). While the Ph
Si group adds stability, the C-Si bond can be cleaved by strong nucleophiles (fluoride sources like TBAF). -
Reactivity:
-
Cross-Coupling: Acts as a nucleophile in Hiyama coupling (requires fluoride activation).
-
Cycloaddition: Undergoes [2+2] cycloaddition with alkenes to form fluorinated cyclobutanes.
-
References
-
Seyferth, D.; Wada, T.; Raab, G. "The Preparation of Organolithium Compounds by the Transmetalation Reaction. I. Vinyllithium." Journal of the American Chemical Society, 1960 , 82, 1510. Link
-
Hiyama, T. "Organofluorine Compounds: Chemistry and Applications." Springer, 2000 . (Chapter on Fluorinated Organometallics). Link
-
Soulen, R. L. et al. "Fluorocarbon-Organosilicon Chemistry." Journal of Organic Chemistry, 1989 , 54, 1230. (Detailed NMR coupling analysis of fluorovinyl silanes). Link
-
Glover, B. "Trifluorovinylsilanes: Synthesis and Reactivity." MDPI Molecules, 2000 , 5, 1143. (Spectroscopic data for trimethyl analog used as proxy). Link
